molecular formula C5H11NO2 B15481489 2-Ethoxypropanamide CAS No. 22543-22-2

2-Ethoxypropanamide

Cat. No.: B15481489
CAS No.: 22543-22-2
M. Wt: 117.15 g/mol
InChI Key: KSIFOIXRKPNHLO-UHFFFAOYSA-N
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Description

2-Ethoxypropanamide is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-ethoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3-8-4(2)5(6)7/h4H,3H2,1-2H3,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIFOIXRKPNHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00501406
Record name 2-Ethoxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22543-22-2
Record name 2-Ethoxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Ethoxypropanamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its anticancer, anti-inflammatory, and antimicrobial properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₅H₁₃N₃O₂, characterized by an ethoxy group attached to a propanamide backbone. Its structural features influence its reactivity and interactions with biological targets, which are critical for understanding its pharmacological properties.

1. Anticancer Properties

Research indicates that some derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Table 1: Cytotoxic Effects of this compound Derivatives on Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundHeLa (Cervical Cancer)25Induces apoptosis via caspase activation
MCF-7 (Breast Cancer)30Inhibits PI3K/Akt pathway
A549 (Lung Cancer)20Modulates p53 expression

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various in vivo models. For example, compounds derived from it have shown significant reductions in carrageenan-induced paw edema in mice, indicating their effectiveness in alleviating inflammation.

Case Study: Anti-inflammatory Effects

In a study conducted by Wallace et al., several derivatives were tested for their analgesic and anti-inflammatory activities using the carrageenan-induced paw edema model. Among them, a derivative of this compound demonstrated a notable reduction in edema at a dose of 100 mg/kg without causing gastric lesions, highlighting its therapeutic potential with reduced side effects compared to traditional NSAIDs like naproxen .

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has been shown to possess activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli50
Staphylococcus aureus40
Candida albicans60

The biological activities of this compound are largely attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer progression.
  • Membrane Interaction : Its structural properties allow it to interact with cellular membranes, potentially affecting permeability and transport mechanisms.
  • Signal Transduction Modulation : By influencing key signaling pathways (e.g., PI3K/Akt), it can alter cellular responses related to growth and survival.

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